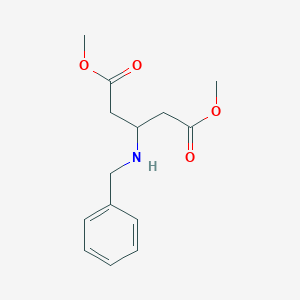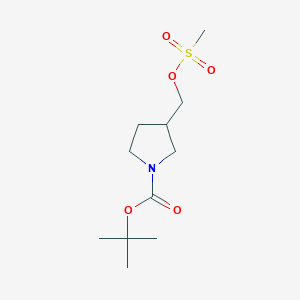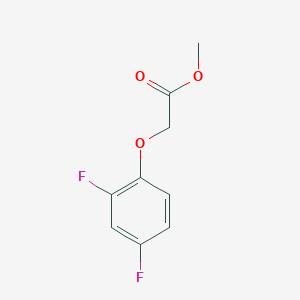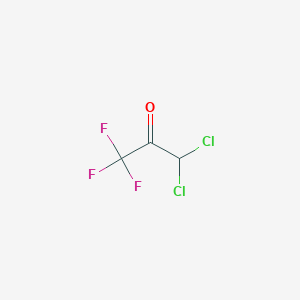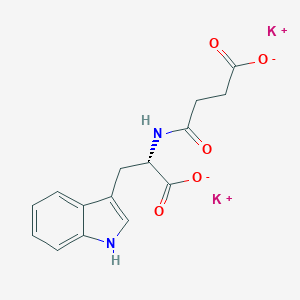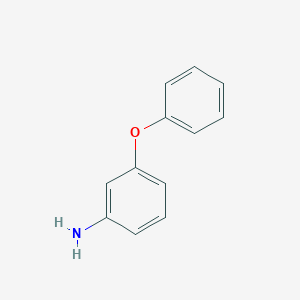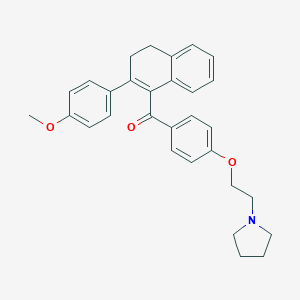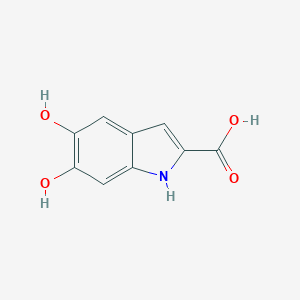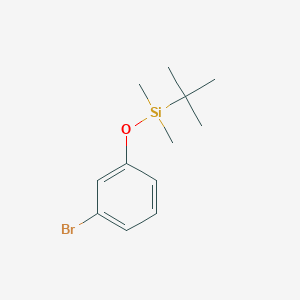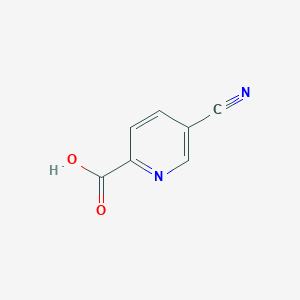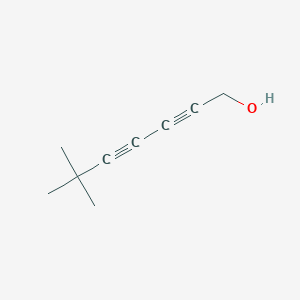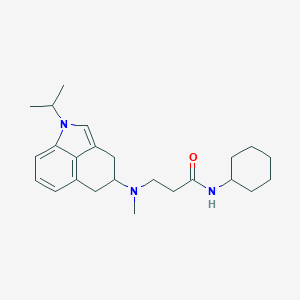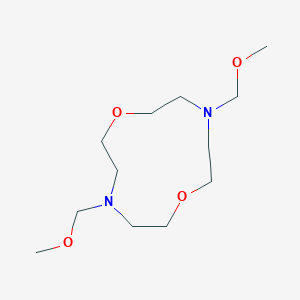
4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane, commonly known as DO2A, is a macrocyclic ligand that has been extensively used in scientific research. DO2A has a unique structure that allows it to coordinate with a variety of metal ions, making it a versatile tool in various fields of research.
Mécanisme D'action
DO2A acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. The resulting metal complex has unique properties that can be exploited for various applications. The binding of DO2A to metal ions is reversible, making it a useful tool in the design of responsive materials.
Effets Biochimiques Et Physiologiques
DO2A has been shown to have low toxicity and is generally considered safe for use in scientific research. However, its effects on biochemical and physiological systems are still under investigation. DO2A has been shown to have potential applications in drug delivery, due to its ability to coordinate with metal ions and form stable complexes.
Avantages Et Limitations Des Expériences En Laboratoire
DO2A has several advantages for use in lab experiments, including its versatility, low toxicity, and reversible binding properties. However, its limitations include its high cost and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for research involving DO2A. One area of interest is the development of new metal complexes for use in catalysis and other applications. Another area of interest is the use of DO2A in drug delivery systems, where its ability to form stable complexes with metal ions could be exploited. Additionally, further investigation into the biochemical and physiological effects of DO2A could help to expand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of DO2A involves the reaction of 1,4,7,10-tetraazacyclododecane with paraformaldehyde in the presence of methanol. The reaction is carried out under reflux conditions for several hours, followed by purification using column chromatography. The resulting product is DO2A, which can be further modified to suit specific research needs.
Applications De Recherche Scientifique
DO2A has been extensively used in scientific research, particularly in the fields of chemistry, biochemistry, and medical imaging. DO2A is a versatile ligand that can coordinate with a variety of metal ions, making it a useful tool in the synthesis of metal complexes. These metal complexes have been used in various applications, including catalysis, luminescence, and magnetic resonance imaging (MRI).
Propriétés
Numéro CAS |
142273-75-4 |
|---|---|
Nom du produit |
4,10-Bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane |
Formule moléculaire |
C12H26N2O4 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4,10-bis(methoxymethyl)-1,7-dioxa-4,10-diazacyclododecane |
InChI |
InChI=1S/C12H26N2O4/c1-15-11-13-3-7-17-9-5-14(12-16-2)6-10-18-8-4-13/h3-12H2,1-2H3 |
Clé InChI |
YRAWBJRDKMEAFS-UHFFFAOYSA-N |
SMILES |
COCN1CCOCCN(CCOCC1)COC |
SMILES canonique |
COCN1CCOCCN(CCOCC1)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



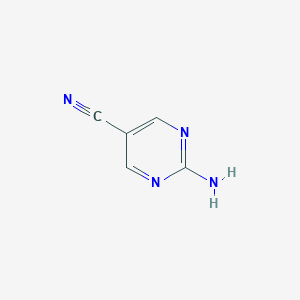
![5-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B129657.png)
